Cas no 686298-08-8 (4,4-difluoro-1,4'-bipiperidine)
4,4-difluoro-1,4'-bipiperidine Chemical and Physical Properties
Names and Identifiers
-
- 1,4'-Bipiperidine, 4,4-difluoro-
- 4,4-difluoro-1-piperidin-4-ylpiperidine
- 4,4-difluoro-1,4'-bipiperidine
- F1908-0193
- SJPKYEQXKLCJBT-UHFFFAOYSA-N
- 4,4-Difluoro-1,4-bipiperidine
- 4,4-difluoro-[1,4']bipiperidinyl
- CS-0203238
- SCHEMBL521969
- AKOS040795827
- EN300-1220891
- E82439
- 4,4-DIFLUORO-1-(PIPERIDIN-4-YL)PIPERIDINE
- WDEHRMZRBUFTAB-UHFFFAOYSA-N
- 686298-08-8
-
- Inchi: 1S/C10H18F2N2/c11-10(12)3-7-14(8-4-10)9-1-5-13-6-2-9/h9,13H,1-8H2
- InChI Key: SJPKYEQXKLCJBT-UHFFFAOYSA-N
- SMILES: FC1(CCN(CC1)C1CCNCC1)F
Computed Properties
- Exact Mass: 204.14380491g/mol
- Monoisotopic Mass: 204.14380491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 15.3Ų
4,4-difluoro-1,4'-bipiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B159496-100mg |
4,4-Difluoro-1,4'-bipiperidine |
686298-08-8 | 100mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B159496-500mg |
4,4-Difluoro-1,4'-bipiperidine |
686298-08-8 | 500mg |
$ 590.00 | 2022-06-07 | ||
| TRC | B159496-1g |
4,4-Difluoro-1,4'-bipiperidine |
686298-08-8 | 1g |
$ 890.00 | 2022-06-07 | ||
| Enamine | EN300-1220891-0.05g |
4,4-difluoro-1-(piperidin-4-yl)piperidine |
686298-08-8 | 95% | 0.05g |
$245.0 | 2023-07-07 | |
| Enamine | EN300-1220891-0.1g |
4,4-difluoro-1-(piperidin-4-yl)piperidine |
686298-08-8 | 95% | 0.1g |
$366.0 | 2023-07-07 | |
| Enamine | EN300-1220891-0.25g |
4,4-difluoro-1-(piperidin-4-yl)piperidine |
686298-08-8 | 95% | 0.25g |
$524.0 | 2023-07-07 | |
| Enamine | EN300-1220891-0.5g |
4,4-difluoro-1-(piperidin-4-yl)piperidine |
686298-08-8 | 95% | 0.5g |
$824.0 | 2023-07-07 | |
| Enamine | EN300-1220891-1.0g |
4,4-difluoro-1-(piperidin-4-yl)piperidine |
686298-08-8 | 95% | 1.0g |
$1057.0 | 2023-07-07 | |
| Enamine | EN300-1220891-2.5g |
4,4-difluoro-1-(piperidin-4-yl)piperidine |
686298-08-8 | 95% | 2.5g |
$2071.0 | 2023-07-07 | |
| Enamine | EN300-1220891-5.0g |
4,4-difluoro-1-(piperidin-4-yl)piperidine |
686298-08-8 | 95% | 5.0g |
$3065.0 | 2023-07-07 |
4,4-difluoro-1,4'-bipiperidine Related Literature
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 4,4-difluoro-1,4'-bipiperidine
4,4-Difluoro-1,4'-Bipiperidine (CAS No 686298-08-8)
4,4-Difluoro-1,4'-bipiperidine (CAS No 686298-08-8) is a versatile compound with a unique chemical structure that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound belongs to the class of piperidines, which are six-membered ring structures containing one nitrogen atom. The presence of two fluorine atoms at the 4-position of each piperidine ring introduces interesting electronic and steric properties, making it a valuable building block in modern drug discovery and materials science.
The molecular structure of 4,4-difluoro-1,4'-bipiperidine is characterized by two interconnected piperidine rings linked at the 1 and 4' positions. This arrangement creates a rigid and planar framework that can be further functionalized to explore its potential in various applications. Recent studies have highlighted its role as an intermediate in the synthesis of complex molecules with bioactive properties.
One of the most notable aspects of 4,4-difluoro-1,4'-bipiperidine is its ability to participate in diverse chemical reactions due to its reactive fluorine atoms. These fluorine atoms can act as leaving groups or sites for nucleophilic substitution, enabling the formation of a wide range of derivatives. For instance, researchers have utilized this compound to synthesize novel ligands for metal complexes, which exhibit enhanced catalytic activity in organic transformations.
In the context of drug discovery, 4,4-difluoro-1,4'-bipiperidine has been explored as a potential lead compound for developing therapeutics targeting various diseases. Its unique electronic properties make it an attractive candidate for modulating enzyme activity or binding to specific receptors. Recent studies have demonstrated its ability to inhibit certain kinases involved in cancer progression, suggesting its potential as an anti-cancer agent.
Beyond its role in pharmaceuticals, 4,4-difluoro-1,4'-bipiperidine has also found applications in materials science. Its rigid structure and ability to form stable complexes make it a promising candidate for designing advanced materials such as coordination polymers or metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies.
From a synthetic perspective, the preparation of 4,4-difluoro-1,4'-bipiperidine involves a multi-step process that typically begins with the synthesis of a suitable precursor followed by fluorination and cyclization steps. Researchers have optimized these steps to achieve high yields and purity levels necessary for subsequent applications.
Recent advancements in computational chemistry have further enhanced our understanding of the properties of 4,difluoro-1',bipiperidine. By employing density functional theory (DFT) calculations and molecular dynamics simulations, scientists have gained insights into its electronic structure and conformational flexibility under different conditions.
In conclusion, CAS No 686298-08-8, commonly known as 4,difluoro-,bipiperidine, represents a valuable compound with multifaceted applications across various scientific domains. Its unique chemical properties continue to inspire innovative research directions aimed at unlocking its full potential in drug development and materials science.
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